molecular formula C14H18N2O4 B028219 Prolyl-tyrosine CAS No. 19786-36-8

Prolyl-tyrosine

Cat. No.: B028219
CAS No.: 19786-36-8
M. Wt: 278.3 g/mol
InChI Key: OIDKVWTWGDWMHY-RYUDHWBXSA-N
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Description

Pro-Tyr is a dipeptide formed from L-proline and L-tyrosine residues. It has a role as a metabolite.

Scientific Research Applications

1. Influence on Peptidyl-Prolyl cis/trans Isomerisation

Prolyl-tyrosine has been studied in the context of peptidyl-prolyl cis/trans isomerisation, which is a key process in protein folding. Research shows that the nature of the amino acid preceding proline, such as tyrosine, can control the probability of cis prolyl bonds in proteins. This understanding is crucial for insights into protein structure and function (Reimer et al., 1998).

2. Role in Enzymatic Catalysis

Studies on prolyl oligopeptidase, which is implicated in memory disorders, have shown that the presence of tyrosine, such as in this compound sequences, can significantly affect enzymatic activity and specificity. This has implications for understanding and potentially treating memory-related disorders (Szeltner et al., 2008).

3. Impact on Stem Cell Mobilization

Research has identified a small molecule involving this compound that, when combined with another molecule, can mobilize stem cells from bone marrow to the bloodstream. This has potential applications in stem cell therapies and regenerative medicine (Nilsson & Cao, 2016).

4. Interaction with Collagen Synthesis

This compound plays a role in collagen synthesis, particularly in the binding domain of collagen prolyl 4-hydroxylases. This enzyme is crucial for the formation of hydroxyproline in collagen, essential for its structural integrity and function (Pekkala et al., 2004).

5. Influence on Biochemical Properties of Peptides

Research on the peptides Trp‐(Pro)n‐Tyr has provided insights into energy transfer and peptide structure, particularly the role of prolyl spacers in determining peptide conformation and function (Chiu & Bersohn, 1977).

Mechanism of Action

Target of Action

Prolyl-tyrosine, also known as H-Pro-Tyr-OH, primarily targets the prolyl-tRNA synthetase (PRS) . PRS is a validated druggable target in various organisms, including Toxoplasma gondii . The enzyme plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule .

Mode of Action

Research suggests that proline hydroxylation, a process in which a hydroxyl group is added to a proline residue, is essential for the activation of certain kinases . This hydroxylation is performed by prolyl hydroxylase domain (PHD) enzymes . The hydroxylation of a conserved proline residue in the kinase domain is a prerequisite for tyrosine autophosphorylation, a key step in kinase activation .

Biochemical Pathways

This compound is involved in several biochemical pathways. The hydroxylation of proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival .

Pharmacokinetics

It’s known that most of the collagen-derived trans-4-hydroxy-l-proline, a related compound, is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role in proline hydroxylation and the subsequent activation of kinases. This can lead to a variety of downstream effects, including the modulation of cell metabolism, growth, and development . Additionally, this compound may play a role in responses to nutritional and physiological changes .

Action Environment

The action of this compound is influenced by environmental factors such as oxygen levels. The prolyl hydroxylase domain (PHD) / hypoxia-inducible factor (HIF) axis is a critically important oxygen-sensing pathway that mediates tissue adaptation to low oxygen environments primarily via the transcriptional regulation of gene expression . Therefore, the efficacy and stability of this compound may be affected by the oxygen levels in the environment.

Future Directions

There is a rich history of chemical and biochemical research on hydroxyproline . New knowledge of hydroxyproline biochemistry and nutrition aids in improving the growth, health, and well-being of humans and other animals . Further studies involving various cancer cell lines, animal models, and ultimately, patients are necessary to validate the efficacy of targeting RTK-RNAs .

Properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-10-5-3-9(4-6-10)8-12(14(19)20)16-13(18)11-2-1-7-15-11/h3-6,11-12,15,17H,1-2,7-8H2,(H,16,18)(H,19,20)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDKVWTWGDWMHY-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173493
Record name Prolyl-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19786-36-8
Record name L-Prolyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19786-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prolyl-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019786368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prolyl-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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